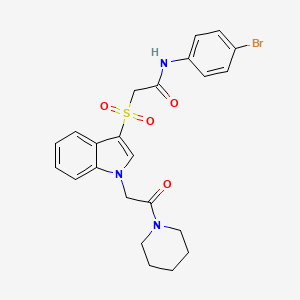

N-(4-bromophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O4S/c24-17-8-10-18(11-9-17)25-22(28)16-32(30,31)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUZWIVYLLETIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-bromophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl group, a piperidine ring, and an indole moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Starting from indole precursors, the indole ring is functionalized.

- Piperidine Synthesis : The piperidine ring is synthesized through cyclization reactions.

- Amide Bond Formation : The final step involves coupling the bromophenyl group with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The indole moiety is known to interact with serotonin receptors, while the bromophenyl group enhances binding affinity through halogen bonding .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 10 | Moderate Activity | Various Bacterial Strains |

These compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties:

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 |

| Urease | 0.63 ± 0.001 | - |

These results suggest that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Properties : Compounds containing sulfonamide groups have been shown to exert anticancer effects by modulating cellular signaling pathways.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

- Pharmacokinetic Properties : The piperidine ring enhances solubility and membrane permeability, improving bioavailability and efficacy .

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound with a variety of scientific research applications. It features a bromophenyl group, a piperidine ring, and an indole moiety in its chemical structure.

Scientific Research Applications

This compound is researched for use in medicinal chemistry, biological studies, and pharmacology. It can also be used as an intermediate in the production of pharmaceuticals or in the synthesis of complex molecules.

Medicinal Chemistry

- This compound can be employed as a scaffold in the development of new drugs, particularly those targeting inflammatory or neurological conditions.

- The indole moiety is known to interact with serotonin receptors.

- The bromophenyl group can enhance binding affinity through halogen bonding.

Biological Studies

- It can be utilized as a probe to study biological pathways involving bromophenyl compounds or indole derivatives.

Pharmacology

- Its interactions with various enzymes and receptors can be explored to understand its potential therapeutic uses and mechanism of action.

- The piperidine ring may affect the compound’s overall pharmacokinetic properties, including membrane permeability and solubility.

Industrial Applications

- It may be employed in the synthesis of more complex molecules.

- It can be used as an intermediate in the production of pharmaceuticals.

Chemical Reactions

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo different chemical reactions.

- Oxidation The compound can be oxidized at the piperidine or indole rings, potentially forming N-oxides or other oxidized derivatives. Common oxidizing agents include m-CPBA (m-chloroperbenzoic acid) and hydrogen peroxide (H₂O₂).

- Reduction Reduction reactions can target the carbonyl groups, converting them to amines or alcohols. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

- Substitution The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Comparison to Similar Compounds

The presence of bromine distinguishes this compound from its chlorinated and fluorinated analogs. The different electronic properties and larger atomic radius of bromine can influence the compound’s binding interactions and reactivity, potentially leading to unique biological activities and applications. Similar compounds include:

- N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound and its analogs:

Key Observations:

- Linker Flexibility : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity than the sulfanyl group in Analog 1 .

- Piperidine Modifications : Analog 2’s 4-methylpiperidine substituent increases lipophilicity compared to the unsubstituted piperidine in the target compound, which could influence blood-brain barrier penetration .

Pharmacological and Biochemical Profiles

- Enzyme Inhibition : Analog 3 and related indole sulfonamides inhibit cyclooxygenase (COX) and protozoan sterol 14α-demethylase (CYP51), with IC₅₀ values in the low micromolar range . The bromophenyl group may enhance target affinity due to its bulk and electronegativity.

- Antimicrobial Activity: Sulfanyl derivatives (e.g., Analog 1) show moderate activity against Trypanosoma brucei, suggesting the target compound’s sulfonyl group could further optimize protozoan membrane penetration .

Crystallographic and Conformational Insights

- Dihedral Angles : In N-substituted acetamides, dihedral angles between aromatic rings (e.g., 44.5–77.5°) influence binding to planar enzyme active sites. The target compound’s indole-piperidine linker likely adopts a conformation balancing rigidity and flexibility .

- Hydrogen Bonding : Sulfonyl oxygen atoms in the target compound may form stronger hydrogen bonds than sulfanyl or carbonyl groups in analogs, critical for stabilizing enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.